molecular formula C6H15Cl2FN4O2 B13482736 (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride

Cat. No.: B13482736
M. Wt: 265.11 g/mol
InChI Key: MNAWZGMVVBMLFZ-RGVONZFCSA-N
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Description

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride is a synthetic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamido group, and a fluorine atom attached to a pentanoic acid backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pentanoic Acid Backbone: This step involves the construction of the pentanoic acid backbone through a series of organic reactions, such as aldol condensation and reduction.

    Introduction of Functional Groups: The amino group, carbamimidamido group, and fluorine atom are introduced through specific reactions, such as nucleophilic substitution and amidation.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbamimidamido group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

Scientific Research Applications

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride
  • (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Uniqueness

Compared to similar compounds, (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride stands out due to the presence of the fluorine atom and the carbamimidamido group. These functional groups confer unique chemical properties, such as increased reactivity and specificity in biological interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H15Cl2FN4O2

Molecular Weight

265.11 g/mol

IUPAC Name

(2S,4S)-2-amino-5-(diaminomethylideneamino)-4-fluoropentanoic acid;dihydrochloride

InChI

InChI=1S/C6H13FN4O2.2ClH/c7-3(2-11-6(9)10)1-4(8)5(12)13;;/h3-4H,1-2,8H2,(H,12,13)(H4,9,10,11);2*1H/t3-,4-;;/m0../s1

InChI Key

MNAWZGMVVBMLFZ-RGVONZFCSA-N

Isomeric SMILES

C([C@@H](CN=C(N)N)F)[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(C(CN=C(N)N)F)C(C(=O)O)N.Cl.Cl

Origin of Product

United States

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